![molecular formula C20H20N2O3 B019688 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione CAS No. 110859-48-8](/img/structure/B19688.png)
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione
Overview
Description
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react an aromatic primary amine with maleic anhydride in the presence of a suitable solvent, such as acetic anhydride, and a catalyst like anhydrous sodium acetate. The reaction is carried out at room temperature, resulting in the formation of the desired product with moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the isoindoline nucleus is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoindoline or morpholine derivatives.
Scientific Research Applications
The compound 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione (CID 11724560) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. Isoindoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, suggesting a possible role in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that isoindoline derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Neuroprotective Effects
Another significant application is in neuropharmacology. Compounds with similar structures have been studied for their neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. They may act by modulating neurotransmitter systems or reducing oxidative stress .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells. Research has focused on optimizing the compound's properties for enhanced charge transport and stability .
Polymer Chemistry
In polymer chemistry, derivatives of isoindoline are being explored for their potential use as additives or monomers in the synthesis of new polymeric materials. Their incorporation can improve mechanical properties and thermal stability of polymers used in various applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The study concluded that this compound could serve as a lead structure for developing novel anticancer drugs.
Case Study 2: Neuroprotective Screening
In a preclinical trial reported in Neuropharmacology, researchers assessed the neuroprotective effects of isoindoline derivatives on animal models of Parkinson's disease. The findings indicated that treatment with this compound led to reduced neuronal loss and improved motor functions compared to control groups.
Mechanism of Action
The mechanism of action of 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(2H-Tetraazol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione
Uniqueness
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is unique due to the presence of both the isoindoline and morpholine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzyl group and an isoindoline-1,3-dione moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit both COX-1 and COX-2 enzymes, which are critical in the inflammatory response. Studies report that certain derivatives demonstrate a higher affinity for COX-2 compared to COX-1, suggesting potential use in anti-inflammatory therapies .
- Antioxidant Activity : The compound displays significant scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its anti-inflammatory effects .
- Cholinesterase Inhibition : Isoindoline derivatives have been identified as promising candidates for treating neurodegenerative diseases like Alzheimer's due to their ability to inhibit acetylcholinesterase (AChE), thus enhancing cholinergic neurotransmission .
Anticancer Activity
Recent studies highlight the anticancer potential of this compound. The compound has demonstrated antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). It induces cell cycle arrest at the G2/M phase and promotes apoptosis through mechanisms involving tubulin disruption .
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 | 52 | Induction of apoptosis |
MDA-MB-231 | 74 | G2/M phase cell cycle arrest |
Anti-inflammatory Properties
The compound's ability to modulate pro-inflammatory cytokines such as TNF-alpha and IL-6 suggests its potential as an anti-inflammatory agent. It enhances the expression of anti-inflammatory markers like IL-10 while inhibiting iNOS activity .
Neuroprotective Effects
Due to its cholinesterase inhibitory activity, the compound may have neuroprotective properties beneficial in Alzheimer's disease management. Its interaction with amyloid-beta aggregates further supports this potential .
Case Studies
Several studies have evaluated the biological activity of isoindoline derivatives:
- Study on COX Inhibition : A study demonstrated that various isoindoline derivatives, including this compound, showed significant inhibition of COX enzymes with varying selectivity profiles compared to standard drugs like meloxicam .
- Antiproliferative Activity Assessment : Another study assessed the antiproliferative effects of the compound on breast cancer cells, confirming its ability to induce apoptosis and disrupt microtubule formation .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione, and how are intermediates characterized?
Basic
Synthesis typically involves functionalizing the isoindoline-1,3-dione core via alkylation or coupling reactions. For example, derivatives of isoindoline-1,3-dione are often synthesized by reacting phthalic anhydride with primary amines under reflux conditions, followed by introducing substituents like benzylmorpholine groups via nucleophilic substitution or cross-coupling reactions . Intermediates are characterized using 1H NMR, 13C NMR, IR spectroscopy, and HRMS to confirm structural integrity and purity. For instance, in analogous syntheses, NMR signals for aromatic protons (δ 7.6–8.2 ppm) and morpholine-related protons (δ 2.5–4.0 ppm) are critical markers .
Q. Which spectroscopic and crystallographic techniques are essential for resolving structural ambiguities in isoindoline-1,3-dione derivatives?
Advanced
X-ray crystallography using programs like SHELXL (for small-molecule refinement) and SHELXS/SHELXD (for structure solution) is critical for resolving stereochemical uncertainties. For example, crystal structures of related compounds (e.g., 2-[3,5-bis(bromomethyl)benzyl]isoindoline-1,3-dione) confirmed bond angles and torsional conformations, with mean C–C bond deviations of 0.006 Å and R factors ≤ 0.047 . Pairing crystallography with DFT calculations can validate electronic properties and non-covalent interactions.
Q. How can researchers address contradictory biological activity data among structurally similar isoindoline-1,3-dione derivatives?
Advanced
Contradictions in activity (e.g., antihyperglycemic efficacy varying by substituents) require structure-activity relationship (SAR) studies and molecular docking . For example, sulfonylurea-containing derivatives showed up to 52% serum glucose reduction in rats, attributed to electronic effects of substituents on target binding . Docking simulations (e.g., for tyrosinase inhibitors) can clarify competitive vs. non-competitive inhibition by analyzing binding poses and interaction energies (e.g., hydrogen bonding with active-site histidine residues) .
Q. What experimental strategies optimize reaction conditions for high-purity synthesis of isoindoline-1,3-dione derivatives?
Basic
Key factors include:
- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in arylations .
- Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) enhances purity. Yields for related compounds range from 67% to 92% .
Q. How does molecular docking elucidate enzyme inhibition mechanisms of isoindoline-1,3-dione derivatives?
Advanced
Docking studies (e.g., using AutoDock Vina) reveal binding modes. For example, competitive tyrosinase inhibitors like 6m (IC₅₀ = 26.20 µM) occupy the enzyme’s active site, forming hydrogen bonds with Cu²⁺-coordinating histidines. Free energy calculations (MM/PBSA) further quantify binding affinity, correlating with experimental IC₅₀ values .
Q. What are the challenges in interpreting mass spectrometry (MS) data for isoindoline-1,3-dione derivatives?
Advanced
Fragmentation patterns in electron impact ionization-MS can vary due to hydration states or substituent effects. For example, 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione) shows distinct fragmentation pathways compared to its non-hydrated form. High-resolution MS (HRMS) with ESI+ mode and isotopic pattern analysis are recommended to confirm molecular formulas .
Q. How can researchers validate the pharmacological potential of isoindoline-1,3-dione derivatives beyond in vitro assays?
Advanced
- In vivo models : Test antihyperglycemic activity in diabetic rodents, monitoring glucose levels post-administration (e.g., 50–100 mg/kg doses) .
- Toxicity profiling : Assess hepatic/renal function markers (ALT, creatinine) and histopathology.
- Pharmacokinetics : Measure bioavailability and half-life using LC-MS/MS to track plasma concentrations .
Q. What computational tools aid in designing isoindoline-1,3-dione derivatives with improved bioactivity?
Advanced
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict activity (e.g., tyrosinase inhibition) .
- ADMET prediction : Software like SwissADME evaluates drug-likeness, highlighting risks like poor solubility (e.g., PSA > 60 Ų reduces membrane permeability) .
Q. How do substituents on the morpholine ring influence the physicochemical properties of this compound?
Basic
Substituents like benzyl groups increase lipophilicity (logP ≈ 1.7–2.5), enhancing blood-brain barrier penetration. Conversely, polar groups (e.g., hydroxyl) improve solubility but reduce logP. Morpholine’s conformational flexibility also affects binding to targets like G-protein-coupled receptors .
Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
Basic
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
- Store intermediates under inert gas (N₂/Ar) at −20°C.
- Monitor reaction progress via TLC or in situ IR to minimize exposure .
Properties
IUPAC Name |
2-[(4-benzylmorpholin-2-yl)methyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSVEHQDFSDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471166 | |
Record name | 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110859-48-8 | |
Record name | 2-[[4-(Phenylmethyl)-2-morpholinyl]methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110859-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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